molecular formula C14H15NO2S B14223983 Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate CAS No. 827324-21-0

Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate

Cat. No.: B14223983
CAS No.: 827324-21-0
M. Wt: 261.34 g/mol
InChI Key: YVCZERUKLMNIDY-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoate ester group attached to the thiazole ring, which is further substituted with methyl groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the benzoate ester group.

    Methyl 2-(1,3-thiazol-5-yl)benzoate: A related compound with a thiazole ring but different substitution pattern.

    2-Methyl-4-phenylthiazole: Another thiazole derivative with a phenyl group instead of the benzoate ester.

Uniqueness

Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate is unique due to the presence of both the benzoate ester and the dimethyl-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

827324-21-0

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate

InChI

InChI=1S/C14H15NO2S/c1-9-13(18-10(2)15-9)8-11-6-4-5-7-12(11)14(16)17-3/h4-7H,8H2,1-3H3

InChI Key

YVCZERUKLMNIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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